REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][NH:11][CH:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.[C:45]1([CH3:54])[CH:50]=[CH:49][C:48]([C:51](Cl)=[O:52])=[CH:47][CH:46]=1>C(Cl)Cl>[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][N:11]([C@@H:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])[C:51](=[O:52])[C:48]1[CH:49]=[CH:50][C:45]([CH3:54])=[CH:46][CH:47]=1)([CH3:3])([CH3:4])[CH3:2].[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][N:11]([CH:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])[C:51](=[O:52])[C:48]1[CH:49]=[CH:50][C:45]([CH3:54])=[CH:46][CH:47]=1)([CH3:3])([CH3:4])[CH3:2]
|
Name
|
{3-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propylamino]-propyl}carbamic acid tert-butyl ester
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCCNC(C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O
|
Name
|
Formula 302
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
Name
|
hexanes ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dry 3-necked, round bottomed flask, equipped with a magnetic stirrer, nitrogen inlet and cold bath
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with methanol (5 mL)
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
followed by addition of 1N hydrochloric acid (exothermic)
|
Type
|
WASH
|
Details
|
to wash until acidic
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting solution was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
stripped under vacuum at 30–40° C
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified on a silica gel column (eluted with 15% ethyl acetate in hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCCN(C(C1=CC=C(C=C1)C)=O)[C@H](C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCCN(C(C1=CC=C(C=C1)C)=O)C(C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][NH:11][CH:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.[C:45]1([CH3:54])[CH:50]=[CH:49][C:48]([C:51](Cl)=[O:52])=[CH:47][CH:46]=1>C(Cl)Cl>[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][N:11]([C@@H:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])[C:51](=[O:52])[C:48]1[CH:49]=[CH:50][C:45]([CH3:54])=[CH:46][CH:47]=1)([CH3:3])([CH3:4])[CH3:2].[C:1]([O:5][C:6](=[O:35])[NH:7][CH2:8][CH2:9][CH2:10][N:11]([CH:12]([C:16]1[N:25]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:24](=[O:33])[C:23]2[C:18](=[CH:19][C:20]([Cl:34])=[CH:21][CH:22]=2)[N:17]=1)[CH:13]([CH3:15])[CH3:14])[C:51](=[O:52])[C:48]1[CH:49]=[CH:50][C:45]([CH3:54])=[CH:46][CH:47]=1)([CH3:3])([CH3:4])[CH3:2]
|
Name
|
{3-[1-(3-benzyl-7-chloro-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-methyl-propylamino]-propyl}carbamic acid tert-butyl ester
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCCNC(C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O
|
Name
|
Formula 302
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
Name
|
hexanes ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dry 3-necked, round bottomed flask, equipped with a magnetic stirrer, nitrogen inlet and cold bath
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with methanol (5 mL)
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
followed by addition of 1N hydrochloric acid (exothermic)
|
Type
|
WASH
|
Details
|
to wash until acidic
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting solution was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
stripped under vacuum at 30–40° C
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified on a silica gel column (eluted with 15% ethyl acetate in hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCCN(C(C1=CC=C(C=C1)C)=O)[C@H](C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCCN(C(C1=CC=C(C=C1)C)=O)C(C(C)C)C1=NC2=CC(=CC=C2C(N1CC1=CC=CC=C1)=O)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |